3-Bromo-2-methylbut-1-ene
Overview
Description
3-Bromo-2-methylbut-1-ene is an organic compound with the molecular formula C5H9Br. It is a colorless to yellow liquid with a strong, pungent odor. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylbut-1-ene can be synthesized by reacting isoprene with hydrobromic acid or hydrogen bromide gas. The reaction is typically carried out at temperatures ranging from -20°C to 30°C, with cuprous halide (such as cuprous bromide) used as a catalyst . The reaction conditions are optimized to achieve high selectivity and yield.
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors and controlled environments to ensure consistent quality and yield. The process may include additional purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents.
Major Products Formed:
Substitution: 3-Methyl-2-butanol.
Elimination: 2-Methyl-1,3-butadiene.
Addition: 3,3-Dibromo-2-methylbutane.
Scientific Research Applications
3-Bromo-2-methylbut-1-ene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and natural products.
Biology: In the preparation of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: In the production of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methylbut-1-ene involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
- 1-Bromo-3-methyl-2-butene
- 3,3-Dimethylallyl bromide
- Prenyl bromide
- 3-Methyl-2-butenyl bromide
Comparison: 3-Bromo-2-methylbut-1-ene is unique due to its specific structure, which allows for selective reactions and the formation of distinct products. Compared to similar compounds, it offers different reactivity patterns and is used in specialized applications where its unique properties are advantageous .
Properties
IUPAC Name |
3-bromo-2-methylbut-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4(2)5(3)6/h5H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWROFPLFCTNEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593070 | |
Record name | 3-Bromo-2-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51872-48-1 | |
Record name | 3-Bromo-2-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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